molecular formula C16H13NO3 B1265730 Oxine benzoate CAS No. 7091-57-8

Oxine benzoate

Cat. No.: B1265730
CAS No.: 7091-57-8
M. Wt: 267.28 g/mol
InChI Key: LYMABFPLCIQGMR-UHFFFAOYSA-N
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Description

Benzoic acid, compound with 8-quinolinol (1:1) is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is formed by the combination of benzoic acid and 8-quinolinol in a 1:1 molar ratio .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, compound with 8-quinolinol (1:1) typically involves the reaction of benzoic acid with 8-quinolinol under controlled conditions. One common method involves dissolving benzoic acid in a suitable solvent such as ethanol, followed by the addition of 8-quinolinol. The reaction mixture is then heated under reflux conditions to facilitate the formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and solvent composition .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, compound with 8-quinolinol (1:1) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, compound with 8-quinolinol (1:1) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, compound with 8-quinolinol (1:1) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that inhibit the activity of certain enzymes. This metal-chelating property is crucial for its antimicrobial and antifungal effects.

Comparison with Similar Compounds

Similar Compounds

  • Salicylic acid, compound with 8-quinolinol (1:1)
  • 2-Hydroxybenzoic acid, compound with 8-quinolinol (1:1)
  • 8-Hydroxyquinoline salicylate

Uniqueness

Benzoic acid, compound with 8-quinolinol (1:1) is unique due to its specific combination of benzoic acid and 8-quinolinol, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications set it apart from similar compounds .

Properties

IUPAC Name

benzoic acid;quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO.C7H6O2/c11-8-5-1-3-7-4-2-6-10-9(7)8;8-7(9)6-4-2-1-3-5-6/h1-6,11H;1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMABFPLCIQGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC2=C(C(=C1)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058465
Record name 8-Hydroxyquinoline benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7091-57-8
Record name 8-Quinolinol, benzoate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7091-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxyquinoline benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007091578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxine benzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3906
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Hydroxyquinoline benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, compound with quinolin-8-ol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.632
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OXYQUINOLINE BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK0R0S2J33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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